N-(4-Amino-2-chlorophenyl)-4-fluorobenzamide
Overview
Description
N-(4-Amino-2-chlorophenyl)-4-fluorobenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of an amino group, a chlorine atom, and a fluorine atom attached to the benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Amino-2-chlorophenyl)-4-fluorobenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-amino-2-chlorobenzoic acid and 4-fluoroaniline.
Amide Formation: The carboxylic acid group of 4-amino-2-chlorobenzoic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This is followed by the addition of 4-fluoroaniline to form the amide bond.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired this compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, improved yields, and reduced production costs.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The amino group in N-(4-Amino-2-chlorophenyl)-4-fluorobenzamide can undergo electrophilic substitution reactions, where it can be replaced by other functional groups.
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like sodium borohydride or catalytic hydrogenation.
Common Reagents and Conditions:
Substitution: Reagents such as halogens (e.g., bromine, iodine) and catalysts like iron(III) chloride.
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol, or catalytic hydrogenation using palladium on carbon.
Major Products:
Substitution: Formation of substituted benzamides.
Oxidation: Formation of corresponding quinones or other oxidized derivatives.
Reduction: Formation of amines or other reduced derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: N-(4-Amino-2-chlorophenyl)-4-fluorobenzamide is used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biological Probes: The compound can be used as a probe to study biological processes involving amide bonds and aromatic substitutions.
Medicine:
Pharmaceutical Development:
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-Amino-2-chlorophenyl)-4-fluorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to changes in cellular pathways, ultimately resulting in the desired therapeutic or biological effect.
Comparison with Similar Compounds
- N-(4-Amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide
- N-(4-Amino-2-chlorophenyl)-4-methylbenzamide
- N-(4-Amino-2-chlorophenyl)-4-nitrobenzamide
Comparison:
- Structural Differences: The presence of different substituents (e.g., fluorine, chlorine, methyl, nitro) on the benzamide structure.
- Chemical Properties: Variations in reactivity, solubility, and stability due to different substituents.
- Biological Activity: Differences in biological activity and therapeutic potential based on the nature of the substituents.
N-(4-Amino-2-chlorophenyl)-4-fluorobenzamide stands out due to the unique combination of amino, chlorine, and fluorine substituents, which confer specific chemical and biological properties that are distinct from its analogues.
Properties
IUPAC Name |
N-(4-amino-2-chlorophenyl)-4-fluorobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFN2O/c14-11-7-10(16)5-6-12(11)17-13(18)8-1-3-9(15)4-2-8/h1-7H,16H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVWZAQLZYJBONS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=C(C=C(C=C2)N)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.